Benzyl alpha-D-mannopyranoside

Description

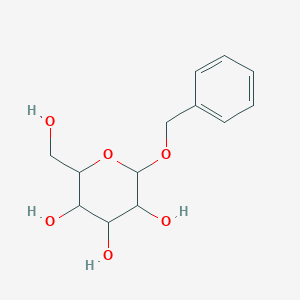

Structure

3D Structure

Properties

IUPAC Name |

(2R,3S,4S,5S,6S)-2-(hydroxymethyl)-6-phenylmethoxyoxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O6/c14-6-9-10(15)11(16)12(17)13(19-9)18-7-8-4-2-1-3-5-8/h1-5,9-17H,6-7H2/t9-,10-,11+,12+,13+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKHCBYYBLTXYEV-BNDIWNMDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2C(C(C(C(O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CO[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Benzyl alpha-D-mannopyranoside Biological Activity

Executive Summary

Benzyl alpha-D-mannopyranoside (Bn-

Chemical Biology & Mechanism of Action

Structural Basis of Activity

The biological activity of Bn-

-

Primary Ligand:

-D-Mannopyranose ring (hydrogen bonding network). -

Secondary Pharmacophore: Benzyl ring (hydrophobic/stacking interactions).

The FimH "Tyrosine Gate" Mechanism

In Uropathogenic Escherichia coli (UPEC), the FimH adhesin located at the tip of type 1 pili is responsible for binding urothelial mannosylated proteins.

-

Binding Pocket: The FimH CRD is a deep pocket that tightly binds mannose.

-

The Gate: Two tyrosine residues (Tyr48 and Tyr137 ) form a hydrophobic "gate" at the entrance of the pocket.[1]

-

Mechanism: Bn-

-Man inserts its benzyl group between these tyrosines, stabilizing the "in-docking" conformation and significantly enhancing affinity compared to methyl

Figure 1: Mechanism of FimH inhibition. The benzyl aglycone engages the Tyrosine Gate, enhancing binding affinity beyond simple hydrogen bonding.

Biological Activity Profile

Comparative Potency (FimH Inhibition)

Bn-

| Compound | Aglycone Type | Relative Potency (RIP) | Interaction Basis | |

| Methyl | Methyl (Hydrophilic) | ~2.2 | 1.0 (Reference) | H-bonds only |

| Benzyl | Phenyl (Aromatic) | ~400 - 700 nM* | ~3 - 5x | H-bonds + |

| Heptyl | Alkyl (Hydrophobic) | ~5 nM | ~400x | H-bonds + Hydrophobic groove |

| Biphenyl | Biaryl (Extended Aromatic) | < 2 nM | >1000x | H-bonds + Optimized Tyr Gate stacking |

*Note:

Lectin Characterization (Concanavalin A)

Bn-

Experimental Protocols

Synthesis: Fischer Glycosidation

This protocol generates Bn-

Reagents: D-Mannose, Benzyl alcohol, Acetyl chloride (catalyst).[2] Workflow:

-

Activation: Add acetyl chloride (1.0 eq) dropwise to benzyl alcohol (excess, solvent) at 0°C to generate anhydrous HCl in situ.

-

Glycosylation: Add D-mannose (1.0 eq) and heat to 50-60°C for 4-6 hours.

-

Workup: Remove excess benzyl alcohol under high vacuum.

-

Purification: Triturate the residue with ethyl acetate/hexane to precipitate the product or purify via silica gel flash chromatography (DCM/MeOH 9:1).

-

Validation: Verify purity via

H-NMR (Anomeric proton

Functional Assay: Yeast Agglutination Inhibition (YAI)

This assay measures the ability of Bn-

Materials:

-

E. coli strain (e.g., UTI89 or K12).

-

Saccharomyces cerevisiae (commercial baker's yeast), washed and resuspended in PBS (10 mg/mL).

-

96-well round-bottom microtiter plate.

Protocol:

-

Inhibitor Dilution: Prepare serial 2-fold dilutions of Bn-

-Man in PBS (starting at 100 mM) across the plate rows (50 -

Bacterial Addition: Add 50

L of E. coli suspension ( -

Yeast Addition: Add 50

L of yeast suspension to each well. -

Incubation: Mix gently and incubate for 30-60 min at 4°C (to prevent bacterial growth).

-

Readout: Observe agglutination.

-

Positive Agglutination: Diffuse mat of cells (lattice formation).

-

Inhibition (Button): Cells settle into a tight pellet at the bottom (inhibitor blocked FimH).

-

-

Calculation: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of Bn-

-Man where a "button" is observed.

Figure 2: Workflow for Yeast Agglutination Inhibition Assay.

References

-

Bouckaert, J., et al. (2013). "Receptor binding studies disclose a novel class of high-affinity inhibitors of the Escherichia coli FimH adhesin." Molecular Microbiology. Link

-

Han, Z., et al. (2010). "Structure-based drug design and optimization of mannoside bacterial FimH antagonists." Journal of Medicinal Chemistry. Link

-

Wellens, A., et al. (2008). "Intervening with urinary tract infections using anti-adhesives based on the crystal structure of the FimH–oligomannose-3 complex." PLoS ONE. Link

-

Sperling, O., et al. (2006). "Evaluation of the carbohydrate recognition domain of the bacterial adhesin FimH: design, synthesis and binding properties of mannoside inhibitors." Organic & Biomolecular Chemistry. Link

-

Biosynth. (n.d.). "this compound Product Data." Biosynth Carbosynth. Link

Sources

The Discovery and Development of Benzyl alpha-D-Mannopyranoside Derivatives: A Technical Guide for Researchers and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of benzyl alpha-D-mannopyranoside derivatives. Mannose and its derivatives play a crucial role in a multitude of biological processes, making them a focal point in the quest for novel therapeutic agents. This document delves into the intricacies of their chemical synthesis, including stereoselective glycosylation and protecting group strategies, offering detailed experimental protocols for key transformations. The guide further explores the diverse biological activities of these compounds, with a particular focus on their antimicrobial and anticancer potential. Through an in-depth analysis of structure-activity relationships and mechanisms of action, this paper aims to equip researchers, scientists, and drug development professionals with the essential knowledge to navigate and innovate in this promising area of medicinal chemistry.

Introduction: The Significance of Mannose in Biological Systems and Drug Discovery

The Role of Mannose in Glycobiology and Disease

Mannose, a C-2 epimer of glucose, is a fundamental monosaccharide with profound implications in biology and medicine. It is a key component of glycoproteins and other glycoconjugates, playing a vital role in protein folding, stability, and cellular recognition processes. The mannose-6-phosphate pathway is a critical metabolic route for the synthesis of N-linked glycans, which are essential for the proper function of a vast array of proteins.[1] Disruptions in mannose metabolism and glycosylation are associated with a class of genetic disorders known as Congenital Disorders of Glycosylation (CDGs), highlighting the importance of this sugar in human health.

This compound: A Versatile Scaffold

This compound serves as a valuable foundational structure in the development of novel mannose-based therapeutics and research tools. The benzyl group offers several advantages: it provides a non-polar handle that can be readily modified to modulate the compound's physicochemical properties, and it can serve as a stable protecting group for the anomeric position during the synthesis of more complex derivatives.[2] The alpha-anomeric configuration is of particular interest as it is a common motif in biologically active glycans.

Rationale for the Development of Novel Derivatives

The development of novel this compound derivatives is driven by the need for new therapeutic agents with improved efficacy, selectivity, and pharmacokinetic properties. By systematically modifying the core scaffold, researchers can explore structure-activity relationships (SAR) to optimize biological activity. These derivatives have shown promise in a variety of therapeutic areas, including as antimicrobial agents that can combat drug-resistant pathogens and as anticancer agents that can selectively target tumor cells.[3][4] Furthermore, these compounds can serve as valuable probes to investigate the roles of mannose-binding proteins (lectins) in health and disease.

Synthetic Strategies for this compound Derivatives

The synthesis of this compound and its derivatives is a cornerstone of carbohydrate chemistry, requiring careful control of stereochemistry and the strategic use of protecting groups.

Core Synthesis of this compound

The direct synthesis of this compound can be achieved through a Fischer glycosylation reaction. This acid-catalyzed reaction between D-mannose and benzyl alcohol typically yields a mixture of anomers and furanose/pyranose forms, from which the desired alpha-pyranoside can be isolated.

Materials:

-

D-mannose (10.0 g, 55.5 mmol)

-

Benzyl alcohol (80 mL)

-

Acetyl chloride (4 mL)

-

Ethyl acetate

Procedure:

-

A solution of D-mannose in benzyl alcohol containing acetyl chloride is prepared.

-

The reaction mixture is heated at 50°C for 2 hours and then allowed to cool to room temperature.

-

The benzyl alcohol is removed under high vacuum at 75°C.

-

The resulting residue is triturated with ethyl acetate to induce precipitation.

-

The precipitate is collected by filtration and washed with ethyl acetate to yield the product as a white solid (yield: 12.1 g, 81%).[5]

Stereoselective Glycosylation Methods for Alpha-Mannosides

Achieving high stereoselectivity in the synthesis of alpha-mannosides is a significant challenge due to the axial orientation of the C2 hydroxyl group, which can lead to the formation of undesired beta-anomers. Various strategies have been developed to overcome this, including the use of specific activating reagents and protecting groups.[1][6]

A modern approach to stereoselective alpha-glucosylation, which can be adapted for mannosides, involves the use of a per-benzylated glycosyl imidate donor. The choice of activating reagent can be tuned to the reactivity of the acceptor alcohol to achieve high stereoselectivity. For instance, a combination of trimethylsilyltriflate and DMF can be used for secondary alcohols, while trimethylsilyl iodide in the presence of triphenylphosphine oxide is effective for primary alcohols.[6]

Note: This is a generalized protocol for a stereoselective alpha-glucosylation that illustrates the principles applicable to mannoside synthesis.

Materials:

-

Per-benzylated glucosyl imidate donor

-

Acceptor alcohol

-

Trimethylsilyl iodide (for primary alcohols) or Trimethylsilyltriflate/DMF (for secondary alcohols)

-

Triphenylphosphine oxide (for primary alcohols)

-

Dichloromethane (anhydrous)

-

Molecular sieves (4 Å)

Procedure:

-

A mixture of the glycosyl donor, acceptor alcohol, and triphenylphosphine oxide (if applicable) in anhydrous dichloromethane is stirred over activated 4 Å molecular sieves under an inert atmosphere.

-

The mixture is cooled to the appropriate temperature (e.g., -40 °C).

-

The activating reagent (trimethylsilyl iodide or trimethylsilyltriflate/DMF) is added dropwise.

-

The reaction is monitored by TLC until completion.

-

The reaction is quenched, and the product is purified by column chromatography.[6]

Protecting Group Strategies in Mannoside Synthesis

Protecting groups are essential in carbohydrate chemistry to mask specific hydroxyl groups, allowing for regioselective reactions at other positions. The choice of protecting group can also influence the stereochemical outcome of glycosylation reactions.[7]

-

Benzyl ethers: Stable under a wide range of conditions and can be removed by hydrogenolysis.

-

Acetals (e.g., benzylidene, isopropylidene): Can protect diols, such as the 4,6-hydroxyls or 2,3-hydroxyls.[8][9]

-

Acyl groups (e.g., acetyl, benzoyl): Can be introduced and removed under mild conditions.

A typical workflow for the synthesis of a selectively protected mannoside derivative might involve the following steps:

-

Per-acetylation of D-mannose.

-

Installation of an anomeric leaving group (e.g., a thioacetal).

-

Saponification of the acetyl groups.

-

Installation of a benzylidene acetal to protect the 4,6-hydroxyls.

-

Selective benzylation of the C2-hydroxyl group.[8]

Caption: A typical workflow for the synthesis of a selectively protected mannoside derivative.

Synthesis of Substituted Derivatives

The benzyl group can be substituted with various functional groups to modulate the biological activity of the resulting derivative. For example, the introduction of electron-withdrawing or electron-donating groups can influence the compound's electronic properties and its interactions with biological targets.

The hydroxyl groups on the mannopyranoside ring can be acylated, alkylated, or otherwise modified to create a diverse library of derivatives. These modifications can impact the compound's solubility, lipophilicity, and biological activity.[10]

Note: This protocol describes the synthesis of a rhamnopyranoside derivative, but the principles are applicable to mannosides.

Materials:

-

Benzyl alpha-L-rhamnopyranoside

-

2,2-Dimethoxypropane

-

Benzoyl chloride

-

Pyridine

-

Dichloromethane

Procedure:

-

Benzyl alpha-L-rhamnopyranoside is reacted with 2,2-dimethoxypropane to protect the 2,3-hydroxyl groups as an isopropylidene acetal.

-

The resulting compound is then reacted with benzoyl chloride in pyridine to acylate the 4-hydroxyl group.

-

The isopropylidene group is subsequently removed to yield the desired 4-O-benzoyl derivative.[10]

Biological Activities and Therapeutic Potential

This compound derivatives have emerged as a promising class of compounds with a wide range of biological activities.

Antimicrobial Properties

The antimicrobial activity of mannoside derivatives is often attributed to their ability to disrupt microbial cell membranes. The amphipathic nature of these molecules, with a hydrophilic sugar head and a lipophilic aglycone, allows them to intercalate into the lipid bilayer, leading to membrane permeabilization and cell death.[4] Additionally, some mannosides may interfere with bacterial adhesion to host cells by blocking mannose-specific lectins on the bacterial surface.[11]

SAR studies have revealed that the length of the alkyl chain in the aglycone is a critical determinant of antimicrobial activity. For example, dodecyl alpha-D-mannopyranoside has been shown to be particularly effective against Staphylococcus aureus.[4] The type of glycosidic linkage (O- or S-) also influences the potency and selectivity of these compounds.[4]

| Compound | Aglycone | Linkage | E. coli MIC (mM) | S. aureus MIC (mM) | C. albicans MIC (mM) | Reference |

| 1 | Hexyl | O | 20 | >40 | >40 | [4] |

| 2 | Octyl | O | 2.5 | 5 | 10 | [4] |

| 3 | Decyl | O | 1.25 | 0.625 | 0.625 | [4] |

| 4 | Dodecyl | O | >40 | 0.078 | 0.078 | [4] |

| 9 | Hexyl | S | 5 | 10 | 10 | [4] |

| 10 | Octyl | S | 1.25 | 1.25 | 2.5 | [4] |

| 11 | Decyl | S | 40 | 0.625 | 0.31 | [4] |

| 12 | Dodecyl | S | >40 | 0.625 | 0.039 | [4] |

Anticancer Activity

Benzyl-containing compounds are important pharmacophores in many anticancer drugs.[3] Glucopyranosyl-conjugated benzyl derivatives have been shown to inhibit the proliferation of colorectal cancer cells with potency comparable to the standard chemotherapeutic agent 5-fluorouracil, but with improved selectivity for cancer cells over normal cells.[3] The anticancer activity of these compounds is often mediated by the induction of apoptosis.[3]

While the specific signaling pathways modulated by this compound derivatives are still under investigation, it is known that aberrant signaling through pathways such as the Ras-Raf-MEK-ERK and PI3K-Akt pathways is a hallmark of many cancers.[12] It is plausible that mannoside derivatives could interfere with these pathways, potentially by inhibiting key kinases or by altering the glycosylation of cell surface receptors that are critical for signal transduction.

Caption: Potential points of intervention for this compound derivatives in cancer signaling pathways.

| Compound | Cell Line | IC50 (µM) | Reference |

| 8d (Glucopyranosyl-conjugated benzyl derivative) | HCT-116 (Colon Cancer) | ~5 | [3] |

| 8d (Glucopyranosyl-conjugated benzyl derivative) | 293T (Normal Kidney) | >100 | [3] |

Enzyme Inhibition

Mannoside derivatives are known to be inhibitors of various glycosidases, such as mannosidases, which are involved in the processing of N-linked glycans.[13] Inhibition of these enzymes can have profound effects on cellular function and is a potential therapeutic strategy for cancer and other diseases.

The mechanism of enzyme inhibition by mannoside derivatives often involves the mimicry of the natural substrate or transition state of the enzymatic reaction. The benzyl group and other modifications can provide additional interactions with the enzyme's active site, leading to enhanced binding affinity and inhibitory potency.

Lectin Ligands and Immunomodulation

Mannose-binding lectins (MBLs) are a class of proteins that play a crucial role in the innate immune system by recognizing mannose-containing glycans on the surface of pathogens. This compound and its derivatives can act as ligands for MBLs, potentially modulating their activity.

By interacting with MBLs and other lectins, mannoside derivatives could be developed as immunomodulatory agents. For example, they could be used to enhance the immune response to pathogens or to dampen inflammatory responses in autoimmune diseases.

Future Directions and Emerging Applications

The field of this compound derivatives is ripe with opportunities for further research and development.

Advanced Drug Delivery Systems

The conjugation of these mannoside derivatives to nanoparticles or other drug delivery systems could enhance their targeting to specific tissues or cells, thereby increasing their therapeutic efficacy and reducing off-target side effects.

Probes for Chemical Biology

Fluorescently labeled or otherwise tagged derivatives of this compound can serve as valuable chemical biology tools to visualize and study the roles of mannose-binding proteins and glycosidases in living systems.

Development of Next-Generation Therapeutics

The continued exploration of SAR, combined with computational modeling and rational drug design, will undoubtedly lead to the discovery of next-generation this compound derivatives with superior therapeutic profiles for a wide range of diseases.

Conclusion

This compound and its derivatives represent a versatile and promising class of compounds with significant potential in drug discovery and development. Their rich chemistry allows for the creation of diverse molecular architectures with a wide spectrum of biological activities. From combating infectious diseases to fighting cancer, these mannoside-based molecules offer exciting opportunities for the development of novel therapeutics. This technical guide has provided a comprehensive overview of the current state of the field, from fundamental synthetic methodologies to cutting-edge biological applications. It is hoped that this document will serve as a valuable resource for researchers and drug development professionals, inspiring further innovation in this exciting area of medicinal chemistry.

References

Sources

- 1. Stereoselective β-mannosylations and β-rhamnosylations from glycosyl hemiacetals mediated by lithium iodide - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01300A [pubs.rsc.org]

- 2. This compound | C13H18O6 | CID 10956572 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis and pharmacological characterization of glucopyranosyl-conjugated benzyl derivatives as novel selective cytotoxic agents against colon cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. application.wiley-vch.de [application.wiley-vch.de]

- 9. Direct 2,3-O-Isopropylidenation of α-d-Mannopyranosides and the Preparation of 3,6-Branched Mannose Trisaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, PASS-Predication and in Vitro Antimicrobial Activity of Benzyl 4-O-benzoyl-α-l-rhamnopyranoside Derivatives [mdpi.com]

- 11. Considerations on D-mannose Mechanism of Action and Consequent Classification of Marketed Healthcare Products - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scientificarchives.com [scientificarchives.com]

- 13. researchgate.net [researchgate.net]

Molecular weight and formula of Benzyl alpha-D-mannopyranoside

An In-Depth Technical Guide to Benzyl α-D-mannopyranoside for Researchers and Drug Development Professionals

Introduction

Benzyl α-D-mannopyranoside is a synthetically accessible, substituted pyranoside that serves as a valuable tool in the fields of chemical biology, proteomics, and drug discovery. As a stable glycoside, it mimics the mannose residues found in complex glycans, which are pivotal in a myriad of biological recognition events. The presence of the benzyl group provides a hydrophobic aglycone moiety, rendering the molecule amphiphilic and suitable for probing and inhibiting carbohydrate-protein interactions. This guide offers a comprehensive overview of its chemical properties, a detailed synthesis protocol, and an exploration of its applications, grounded in established scientific principles.

Core Physicochemical Properties

The fundamental characteristics of Benzyl α-D-mannopyranoside are crucial for its application in experimental settings. These properties dictate its solubility, reactivity, and suitability for various analytical techniques.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₈O₆ | [1][2][3][4][5] |

| Molecular Weight | 270.28 g/mol | [1][2][3][4][5] |

| CAS Number | 15548-45-5 | [1][2][4][5] |

| Appearance | White Crystalline Solid | [6] |

| Melting Point | 126-129°C | [6] |

| Density | 1.40 ± 0.1 g/cm³ (Predicted) | [5][6] |

| Boiling Point | 480.2 ± 45.0 °C (Predicted) | [5][6] |

| Storage Conditions | 2-8°C | [4][6] |

Chemical Structure and Identifiers:

-

IUPAC Name: (2R,3S,4S,5S,6S)-2-(hydroxymethyl)-6-phenylmethoxyoxane-3,4,5-triol[3]

-

InChI: 1S/C13H18O6/c14-6-9-10(15)11(16)12(17)13(19-9)18-7-8-4-2-1-3-5-8/h1-5,9-17H,6-7H2/t9-,10-,11+,12+,13+/m1/s1[3][5]

Synthesis and Structural Elucidation

The synthesis of Benzyl α-D-mannopyranoside is most commonly achieved through a Fischer glycosidation reaction. This method involves the acid-catalyzed reaction of D-mannose with benzyl alcohol. The α-anomer is favored under thermodynamic control.

Rationale for Synthetic Protocol

The selection of reagents and conditions is critical for achieving a high yield of the desired α-anomer.

-

D-mannose: The starting carbohydrate provides the necessary pyranose ring structure.

-

Benzyl Alcohol: Serves as both the solvent and the source of the benzyl aglycone. Using it in excess drives the reaction equilibrium towards product formation.

-

Acetyl Chloride: This reagent reacts in situ with benzyl alcohol to generate anhydrous HCl, which acts as the acid catalyst. This is a convenient method for ensuring an acidic environment without introducing water, which could hydrolyze the forming glycosidic bond.

-

Heating (50°C): Provides the necessary activation energy for the reaction to proceed at a reasonable rate without causing significant degradation of the carbohydrate.

-

High Vacuum Removal of Benzyl Alcohol: Benzyl alcohol has a high boiling point, necessitating vacuum distillation for its efficient removal at a moderate temperature (75°C) to prevent charring of the product.

-

Titration with Ethyl Acetate: This step is crucial for purification. Benzyl α-D-mannopyranoside is sparingly soluble in ethyl acetate, while impurities and any remaining starting materials are more soluble. This allows for the selective precipitation of the desired product.

Detailed Experimental Protocol: Synthesis of Benzyl α-D-mannopyranoside[2]

-

Reaction Setup: In a suitable round-bottom flask, dissolve 10.0 g (55.5 mmol) of D-mannose in 80 mL of benzyl alcohol.

-

Catalyst Addition: Carefully add 4 mL of acetyl chloride to the solution while stirring. The solution will heat up slightly as HCl is generated.

-

Reaction: Heat the reaction mixture at 50°C for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Solvent Removal: After cooling to room temperature, remove the excess benzyl alcohol under high vacuum at 75°C.

-

Precipitation and Isolation: To the resulting residue, add ethyl acetate and stir (titrate) to induce precipitation.

-

Purification: Collect the white precipitate by filtration and wash thoroughly with cold ethyl acetate to yield the final product, Benzyl α-D-mannopyranoside (typical yield: ~81%).

Caption: Fischer glycosidation workflow for synthesizing Benzyl α-D-mannopyranoside.

Characterization Data

Structural confirmation is achieved through spectroscopic methods. The data below is consistent with the formation of the target compound.[2]

| Spectroscopic Data | Observed Chemical Shifts (δ) or m/z |

| ¹H NMR (400MHz, CD₃OD) | 3.61-3.66 (m, 2H), 3.71-3.75 (m, 2H), 3.84-3.87 (m, 2H), 4.52 (d, J=11.6Hz, 1H), 4.75 (d, J=11.6Hz, 1H), 4.84 (s, 1H) |

| ¹³C NMR (100MHz, CD₃OD) | 62.93, 68.63, 69.87, 72.19, 72.63, 74.86, 100.65, 128.76, 129.11, 129.38, 139.00 |

| HRMS (m/z) | Calculated for C₁₃H₁₉O₆ [M+H]⁺: 271.1176, Found: 271.1173 |

Applications in Research and Drug Development

Benzyl α-D-mannopyranoside is more than a simple chemical; it is a molecular probe used to investigate biological systems where mannose recognition is key.

Probing Protein-Carbohydrate Interactions

Mannose and its derivatives are recognized by a class of proteins called lectins. These interactions are fundamental to processes like immune response, cell adhesion, and pathogen recognition. Benzyl α-D-mannopyranoside can be used in several ways:

-

Competitive Inhibition Assays: It can act as a competitive inhibitor to study the binding affinity of natural mannose-containing ligands to lectins. By quantifying its inhibitory concentration (IC₅₀), researchers can gain insights into the binding pocket of the target protein.

-

Structural Biology: The compound can be co-crystallized with target proteins to elucidate the specific molecular interactions (hydrogen bonds, hydrophobic interactions) that govern mannose recognition.

-

Fragment-Based Drug Discovery (FBDD): As a "fragment," this molecule represents a starting point for developing more potent and selective inhibitors.[7] The benzyl group can be chemically modified to explore and occupy adjacent pockets in a target protein, a strategy that has proven successful for historically "undruggable" targets.[7]

Caption: Role of Benzyl α-D-mannopyranoside in a fragment-based drug discovery workflow.

Potential Therapeutic Applications

While Benzyl α-D-mannopyranoside itself is primarily a research tool, its structural motif is relevant to therapeutic design. Mannopyranoside derivatives have been investigated for a range of biological activities.[8]

-

Antimicrobial Agents: Pathogens like certain bacteria and fungi use surface lectins to adhere to host tissues. Mannoside-based inhibitors can block this initial step of infection. Studies on related acylated mannopyranosides have shown promising antifungal and moderate antibacterial activity.[8]

-

Anticancer Research: Aberrant glycosylation is a hallmark of cancer, and lectins on cancer cells play roles in metastasis and immune evasion. Mannoside derivatives could potentially interfere with these processes. For instance, some derivatives have been shown to reduce the proliferation of Ehrlich ascites carcinoma cells.[8]

Conclusion

Benzyl α-D-mannopyranoside is a foundational molecule for glycobiology and medicinal chemistry. Its straightforward synthesis and structural similarity to natural mannose residues make it an indispensable reagent for investigating and inhibiting protein-carbohydrate interactions. For researchers in drug development, it represents a validated chemical scaffold and a starting point for the rational design of novel therapeutics targeting a wide array of diseases.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 7918796, Benzyl alpha-D-glucopyranoside. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 10956572, Benzyl Alpha-D-Mannopyranoside. [Link]

-

Islam, T. et al. (2021). Synthesis, Antimicrobial, and DFT Studies of Some Benzyl 4-O-Acyl-α-L-rhamnopyranosides. Journal of Chemistry. [Link]

-

ResearchGate. (2021). Biological evaluation of some mannopyranoside derivatives. [Link]

-

Frontiers in Molecular Biosciences. (2020). Application of Fragment-Based Drug Discovery to Versatile Targets. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 188977, Benzyl beta-d-glucopyranoside. [Link]

Sources

- 1. Benzyl α-D-mannopyranoside, CAS 15548-45-5 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. This compound | C13H18O6 | CID 10956572 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. biosynth.com [biosynth.com]

- 5. CAS # 15548-45-5, this compound: more information. [sdhlbiochem.chemblink.com]

- 6. echemi.com [echemi.com]

- 7. Frontiers | Application of Fragment-Based Drug Discovery to Versatile Targets [frontiersin.org]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes: Probing Lectin-Carbohydrate Interactions with Benzyl α-D-mannopyranoside

<

Introduction: The Critical Role of Lectin-Mannose Interactions

Lectins, a ubiquitous class of carbohydrate-binding proteins, are pivotal mediators of a vast array of biological processes, from cell-cell recognition and immune responses to pathogen invasion and cancer metastasis.[1][2] A significant subset of these proteins exhibits specific affinity for mannose-containing glycans, which are integral components of glycoproteins and glycolipids on cell surfaces.[3] The study of these mannose-specific lectins, such as the well-characterized Concanavalin A (ConA), is crucial for understanding fundamental cellular communication and for the development of novel therapeutics.[4][5] To dissect these interactions with precision, researchers require specific molecular tools that can act as competitive inhibitors, and Benzyl α-D-mannopyranoside has emerged as a valuable reagent for this purpose.

Benzyl α-D-mannopyranoside is a synthetic monosaccharide derivative where a benzyl group is attached to the anomeric carbon of mannose. This modification enhances its utility in binding studies compared to unsubstituted mannose. The benzyl group can engage in hydrophobic interactions with amino acid residues within or near the lectin's carbohydrate recognition domain (CRD), often leading to a higher binding affinity than the natural ligand.[6] This increased affinity makes it an excellent competitive inhibitor for validating the specificity of lectin-glycan interactions and for accurately determining the binding kinetics and thermodynamics of other potential ligands.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of Benzyl α-D-mannopyranoside in various lectin binding assays. We will delve into the mechanistic principles behind its application and provide detailed, field-proven protocols for key techniques, including Enzyme-Linked Lectin Assays (ELLA), Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC).

Physicochemical Properties of Benzyl α-D-mannopyranoside

A thorough understanding of the properties of Benzyl α-D-mannopyranoside is essential for its effective use in experimental design.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₈O₆ | [7] |

| Molecular Weight | 270.28 g/mol | [7] |

| Appearance | White solid | [8] |

| Melting Point | 126-129 °C | [8] |

| Solubility | Slightly soluble in methanol and water | [8] |

| Storage Temperature | 2-8 °C | [8] |

Application 1: Competitive Inhibition in Enzyme-Linked Lectin Assay (ELLA)

The Enzyme-Linked Lectin Assay (ELLA) is a versatile and widely used method for detecting and quantifying glycans or lectins. In a typical competitive inhibition ELLA, a glycoprotein is immobilized on a microplate, and a labeled lectin is introduced. The binding of the lectin to the glycoprotein is then detected. To confirm the specificity of this interaction for mannose residues, Benzyl α-D-mannopyranoside is used as a competitive inhibitor.

Principle of Competitive Inhibition ELLA:

The assay's core principle is the competition between the immobilized mannosylated glycoprotein and the free Benzyl α-D-mannopyranoside in the solution for the binding sites of the labeled lectin. A high concentration of Benzyl α-D-mannopyranoside will saturate the lectin's binding sites, preventing it from binding to the immobilized glycoprotein, resulting in a low signal. Conversely, in the absence of the inhibitor, the lectin will bind to the plate, yielding a high signal. By titrating the concentration of Benzyl α-D-mannopyranoside, one can determine its inhibitory concentration 50% (IC50), a measure of its binding affinity for the lectin.

Caption: Competitive inhibition in an ELLA.

Protocol: Competitive ELLA for a Mannose-Specific Lectin

This protocol outlines the steps to determine the IC50 of Benzyl α-D-mannopyranoside for a horseradish peroxidase (HRP)-conjugated mannose-specific lectin.

Materials:

-

96-well microtiter plates

-

Mannosylated glycoprotein (e.g., horseradish peroxidase, invertase)

-

HRP-conjugated mannose-specific lectin (e.g., Concanavalin A-HRP)

-

Benzyl α-D-mannopyranoside

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

PBS with 0.05% Tween-20 (PBST)

-

Blocking buffer (e.g., 1% BSA in PBST)

-

TMB substrate solution

-

Stop solution (e.g., 2 M H₂SO₄)

-

Microplate reader

Procedure:

-

Coating: Coat the wells of a 96-well plate with 100 µL of mannosylated glycoprotein (10 µg/mL in PBS) and incubate overnight at 4°C.

-

Washing: Discard the coating solution and wash the plate three times with 200 µL of PBST per well.

-

Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.

-

Washing: Wash the plate three times with PBST.

-

Inhibition: Prepare serial dilutions of Benzyl α-D-mannopyranoside in PBST. In a separate plate or tubes, pre-incubate 50 µL of the HRP-conjugated lectin (at a pre-determined optimal concentration) with 50 µL of each inhibitor dilution for 30 minutes at room temperature.

-

Binding: Transfer 100 µL of the lectin-inhibitor mixtures to the coated and blocked plate. Include a positive control (lectin without inhibitor) and a negative control (PBST only). Incubate for 1-2 hours at room temperature.

-

Washing: Wash the plate five times with PBST.

-

Detection: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes, or until sufficient color development.

-

Stopping the Reaction: Add 50 µL of stop solution to each well.

-

Measurement: Read the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Plot the absorbance against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Application 2: Kinetic and Affinity Analysis using Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is a powerful, label-free technique for real-time monitoring of biomolecular interactions.[9] When studying lectin-carbohydrate interactions, one binding partner is immobilized on a sensor chip, and the other is flowed over the surface. The binding event causes a change in the refractive index at the sensor surface, which is detected as a response in resonance units (RU).

Role of Benzyl α-D-mannopyranoside in SPR:

Benzyl α-D-mannopyranoside can be used in SPR experiments in two primary ways:

-

As an analyte: To directly measure its binding kinetics (association rate constant, kₐ; dissociation rate constant, kₑ) and affinity (dissociation constant, Kₑ) to an immobilized mannose-specific lectin.

-

As a competitive inhibitor: In a competition assay to determine the binding kinetics and affinity of an unknown ligand for the immobilized lectin.

Caption: Thermodynamic parameters obtained from an ITC experiment.

Protocol: ITC Titration of a Mannose-Specific Lectin

This protocol details the titration of a mannose-specific lectin with Benzyl α-D-mannopyranoside.

Materials:

-

Isothermal titration calorimeter

-

Mannose-specific lectin

-

Benzyl α-D-mannopyranoside

-

Dialysis buffer (e.g., PBS, pH 7.4)

Procedure:

-

Sample Preparation: a. Thoroughly dialyze the lectin against the chosen buffer to ensure buffer matching. b. Dissolve Benzyl α-D-mannopyranoside in the final dialysis buffer. c. Degas both the protein and ligand solutions immediately before the experiment.

-

ITC Experiment: a. Load the lectin solution into the sample cell and the Benzyl α-D-mannopyranoside solution into the injection syringe. b. Set the experimental parameters (e.g., temperature, injection volume, spacing between injections). c. Perform the titration, injecting small aliquots of the ligand into the protein solution.

-

Data Analysis: a. Integrate the heat-flow peaks for each injection. b. Plot the integrated heat per mole of injectant against the molar ratio of ligand to protein. c. Fit the data to a suitable binding model (e.g., one-site binding model) to determine Kₐ, ΔH, and n. [10]

Conclusion

Benzyl α-D-mannopyranoside is an indispensable tool for the detailed investigation of mannose-specific lectin binding. Its use as a competitive inhibitor provides a straightforward method for confirming the specificity of lectin-glycan interactions in assays like ELLA. Furthermore, its application in advanced biophysical techniques such as SPR and ITC allows for the precise determination of the kinetic and thermodynamic parameters that govern these crucial biological recognition events. The protocols and principles outlined in these application notes are intended to empower researchers to effectively utilize Benzyl α-D-mannopyranoside in their studies, ultimately contributing to a deeper understanding of the roles of lectins in health and disease and facilitating the development of novel glycan-targeted diagnostics and therapeutics.

References

-

JoVE. (2022, August 2). ELLA for Influenza Neuraminidase Inhibition Antibody Titers Assessment | Protocol Preview. Retrieved February 7, 2026, from [Link]

-

Kuan, S. F., et al. (1994). Effect of benzyl-alpha-GalNAc, an inhibitor of mucin glycosylation, on cancer-associated antigens in human colon cancer cells. PubMed, 81(1), 1-10. Retrieved February 7, 2026, from [Link]

-

Tateno, H., et al. (2021). Binding assay of lectins and glycoproteins by surface plasmon resonance. National Center for Biotechnology Information, 10.1007/978-1-0716-1683-8_13. Retrieved February 7, 2026, from [Link]

-

Van Damme, E. J. M., et al. (2019). Overview of the Structure–Function Relationships of Mannose-Specific Lectins from Plants, Algae and Fungi. National Center for Biotechnology Information, 10(1), 1. Retrieved February 7, 2026, from [Link]

-

Sommer, R., et al. (2022). Glycomimetics for the inhibition and modulation of lectins. National Center for Biotechnology Information, 10.1039/d1cs00820e. Retrieved February 7, 2026, from [Link]

-

Üçlü, S., et al. (2024). Synthesis of a multivalent α-1,2-mannobiose ligand for targeting C-type lectins. National Center for Biotechnology Information, 10.1039/d4ob00569a. Retrieved February 7, 2026, from [Link]

-

Wu, K., et al. (2022). Functionalized High Mannose-Specific Lectins for the Discovery of Type I Mannosidase Inhibitors. National Center for Biotechnology Information, 10.1021/acschembio.2c00329. Retrieved February 7, 2026, from [Link]

-

PubChem. (n.d.). Benzyl Alpha-D-Mannopyranoside. Retrieved February 7, 2026, from [Link]

-

Tateno, H., et al. (2024). Elucidating the glycan-binding specificity and structure of Cucumis melo agglutinin, a new R-type lectin. Beilstein Journals, 20, 396-409. Retrieved February 7, 2026, from [Link]

-

Sarkar, A., et al. (2010). Molecular modeling and NMR studies of benzyl substituted mannosyl trisaccharide binding to two mannose-specific lectins: Allium sativam agglutinin I and Concanavalin A. PubMed, 93(11), 952-967. Retrieved February 7, 2026, from [Link]

-

Planes, M. C., et al. (2001). Concanavalin A binds to a mannose-containing ligand in the cell wall of some lichen phycobionts. PubMed, 35(1), 125-129. Retrieved February 7, 2026, from [Link]

-

Glycopedia. (n.d.). In solution Assays: Isothermal Titration Calorimetry. Retrieved February 7, 2026, from [Link]

-

Frontiers. (n.d.). Enzyme-Linked Lectin Assay (ELLA) to measure Influenza-Neuraminidase- Inhibiting Antibody Titers. Retrieved February 7, 2026, from [Link]

-

MDPI. (2021). Human Lectins, Their Carbohydrate Affinities and Where to Find Them. Retrieved February 7, 2026, from [Link]

-

ResearchGate. (n.d.). Binding of Monomeric and Dimeric Concanavalin A to Mannose-Functionalized Dendrimers. Retrieved February 7, 2026, from [Link]

-

Gao, J., et al. (2016). Measuring Influenza Neuraminidase Inhibition Antibody Titers by Enzyme-linked Lectin Assay. National Center for Biotechnology Information, (115), e54573. Retrieved February 7, 2026, from [Link]

-

ACS Publications. (2007). Thermodynamic Studies of Lectin−Carbohydrate Interactions by Isothermal Titration Calorimetry. Retrieved February 7, 2026, from [Link]

-

Glycopedia. (n.d.). On Surface Assays: Surface Plasmon Resonance. Retrieved February 7, 2026, from [Link]

-

Comptes Rendus de l'Académie des Sciences. (2014). The synthesis of d-C-mannopyranosides. Retrieved February 7, 2026, from [Link]

-

ResearchGate. (n.d.). Docking, synthesis, and NMR studies of mannosyl trisaccharide ligands for DC-SIGN lectin. Retrieved February 7, 2026, from [Link]

-

Creative BioMart. (n.d.). Principle and Protocol of Surface Plasmon Resonance (SPR). Retrieved February 7, 2026, from [Link]

-

Bio-protocol. (n.d.). Enzyme-linked lectin assay (ELLA). Retrieved February 7, 2026, from [Link]

-

RSC Publishing. (2013). Screening for concanavalin A binders from a mannose-modified α-helix peptide phage library. Retrieved February 7, 2026, from [Link]

-

Springer. (2022). Applications of mannose-binding lectins and mannan glycoconjugates in nanomedicine. Retrieved February 7, 2026, from [Link]

-

Cecioni, S., et al. (2012). Direct Measurement of Glyconanoparticles and Lectin Interactions by Isothermal Titration Calorimetry. National Center for Biotechnology Information, 4(4), 1-8. Retrieved February 7, 2026, from [Link]

-

ResearchGate. (n.d.). A schematic of the ELLA protocol. Retrieved February 7, 2026, from [Link]

-

Richards, S. J., et al. (2019). Multivalent Binding of Concanavalin A on Variable-Density Mannoside Microarrays. National Center for Biotechnology Information, 219, 77-89. Retrieved February 7, 2026, from [Link]

-

ResearchGate. (n.d.). Thermodynamic Studies of Lectin−Carbohydrate Interactions by Isothermal Titration Calorimetry. Retrieved February 7, 2026, from [Link]

-

Nicoya Lifesciences. (n.d.). Binding Kinetics of Glycoprotein Interactions using SPR. Retrieved February 7, 2026, from [Link]

-

ResearchGate. (2019). Overview of the Structure–Function Relationships of Mannose-Specific Lectins from Plants, Algae and Fungi. Retrieved February 7, 2026, from [Link]

-

ResearchGate. (n.d.). Kinetic analyses for bindings of concanavalin A to dispersed and condensed mannose surfaces on a quartz crystal microbalance. Retrieved February 7, 2026, from [Link]

-

MDPI. (2019). Mannose-Specific Lectins from Marine Algae: Diverse Structural Scaffolds Associated to Common Virucidal and Anti-Cancer Properties. Retrieved February 7, 2026, from [Link]

-

ResearchGate. (n.d.). Surface plasmon resonance for real-time study of lectin–carbohydrate interactions for the differentiation and identification of glycoproteins. Retrieved February 7, 2026, from [Link]

-

SciSpace. (n.d.). Synthesis of beta-D-Mannopyranosides. Retrieved February 7, 2026, from [Link]

-

Shomu's Biology. (2021, May 8). Isothermal Titration Calorimetry | ITC | Biochemistry. Retrieved February 7, 2026, from [Link]

Sources

- 1. BJOC - Elucidating the glycan-binding specificity and structure of Cucumis melo agglutinin, a new R-type lectin [beilstein-journals.org]

- 2. mdpi.com [mdpi.com]

- 3. Overview of the Structure–Function Relationships of Mannose-Specific Lectins from Plants, Algae and Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Concanavalin A binds to a mannose-containing ligand in the cell wall of some lichen phycobionts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Applications of mannose-binding lectins and mannan glycoconjugates in nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular modeling and NMR studies of benzyl substituted mannosyl trisaccharide binding to two mannose-specific lectins: Allium sativam agglutinin I and Concanavalin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound | C13H18O6 | CID 10956572 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | 15548-45-5 [chemicalbook.com]

- 9. Binding assay of lectins and glycoproteins by surface plasmon resonance - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Benzyl alpha-D-mannopyranoside as an inhibitor of mannosidase

Application Note: Benzyl -D-Mannopyranoside as a Mechanistic Probe for -Mannosidase[1]

1Abstract & Core Utility

Benzyl

This guide details the protocol for using Bn-Man to determine the hydrophobic tolerance of

Chemical Profile & Mechanism[1][2]

Physicochemical Properties

| Property | Specification |

| CAS Number | 15548-45-5 |

| Formula | |

| MW | 270.28 g/mol |

| Solubility | Soluble in Methanol, Ethanol, DMSO; Sparingly soluble in cold water (warm to dissolve) |

| Stability | Stable at neutral pH; hydrolyzable by |

| Role | Competitive Substrate / Weak Inhibitor |

Mechanism of Action: Competitive Aglycone Binding

-

Natural Context: This pocket normally accommodates the GlcNAc or Mannose residues of the N-glycan chain.[1]

-

Bn-Man Action: The benzyl group of Bn-Man occupies this hydrophobic pocket via

- -

Inhibition Logic: In the presence of a high-turnover reporter substrate (like 4-MU-Man), Bn-Man acts as a competitive inhibitor , reducing the apparent rate of fluorophore release.[1]

Pathway Visualization

The following diagram illustrates the competitive nature of Bn-Man against a fluorogenic reporter.

Figure 1: Mechanism of Competitive Inhibition.[1][2] Benzyl-Man competes with the reporter substrate for the active site, forming a transient EI complex.

Experimental Protocol: Determination

Objective: Determine the Inhibition Constant (

Reagents & Equipment

-

Enzyme:

-Mannosidase from Canavalia ensiformis (Jack Bean), Sigma-Aldrich or equivalent.[1] -

Reporter Substrate: 4-Methylumbelliferyl

-D-mannopyranoside (4-MU-Man).[1] -

Test Compound: Benzyl

-D-mannopyranoside (Bn-Man).[1][3][4] -

Assay Buffer: 50 mM Sodium Citrate, pH 4.5, containing 1 mM

(Zinc is essential for GH38 activity).[1] -

Stop Solution: 0.5 M Glycine-NaOH, pH 10.4 (Maximizes 4-MU fluorescence).

-

Plate Reader: Fluorescence capability (Ex: 360 nm / Em: 450 nm).[1]

Workflow Diagram

Figure 2: Step-by-step kinetic assay workflow for determining inhibition constants.

Step-by-Step Procedure

-

Enzyme Preparation: Dilute Jack Bean

-mannosidase to 0.1 U/mL in Assay Buffer.[1] Keep on ice. -

Inhibitor Series: Prepare a serial dilution of Bn-Man in Assay Buffer.[1] Recommended range: 0 mM (Control) to 50 mM (High).[1] Note: Bn-Man has low solubility in pure water; dissolve in a small volume of DMSO first, ensuring final DMSO concentration <2%.[1]

-

Plate Setup:

-

Add 10 µL of Bn-Man dilution to wells.

-

Add 40 µL of Enzyme solution.[1]

-

Pre-incubation: Incubate for 10 minutes at 37°C to allow equilibrium binding.

-

-

Reaction Initiation: Add 50 µL of 4-MU-Man substrate (2 mM stock, final conc 1 mM).

-

Kinetic Phase: Incubate at 37°C for 20–30 minutes.

-

Termination: Add 150 µL of Stop Solution (Glycine-NaOH, pH 10.4). The shift to high pH stops the enzyme and deprotonates the 4-MU product, making it highly fluorescent.

-

Measurement: Read Relative Fluorescence Units (RFU) at Ex 360nm / Em 450nm.

Data Analysis & Interpretation

Calculation of

Since Bn-Man acts competitively, the apparent

Use the Cheng-Prusoff Equation for competitive inhibition to calculate

- : Concentration of Bn-Man reducing enzyme activity by 50%.[1]

- : Concentration of 4-MU-Man used (e.g., 1 mM).[1]

-

: The Michaelis constant of the enzyme for 4-MU-Man (typically 0.3 - 0.6 mM for Jack Bean

Expected Results

Troubleshooting & Critical Controls

| Issue | Probable Cause | Solution |

| Precipitation | Bn-Man solubility limit exceeded. | Do not exceed 50 mM.[1] Use <5% DMSO as cosolvent.[1] |

| High Background | Autofluorescence or substrate degradation.[1] | Include a "No Enzyme" blank for every inhibitor concentration.[1] |

| No Inhibition | Substrate concentration too high.[1] | Ensure |

| Loss of Activity | Zinc depletion.[1] | Ensure Assay Buffer contains 1 mM |

References

-

Snaith, S. M. (1977).[1] Multiple alpha-mannosidase forms in Canavalia ensiformis seeds.[1]Biochemical Journal , 163(3), 557–566.[1]

-

Li, Y. T., et al. (1982).[1] Substrate Specificity of Jack Bean Alpha-Mannosidase.Journal of Biological Chemistry , 257, 10761-10768.[1]

-

Howard, S., et al. (1998).[1] Identification of the active site of alpha-mannosidase by site-directed mutagenesis and X-ray crystallography.[1]Biochemical Journal , 335, 255-260.[1]

-

Cheng, Y., & Prusoff, W. H. (1973).[1] Relationship between the inhibition constant (Ki) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction.Biochemical Pharmacology , 22(23), 3099–3108.[1]

Introduction: The Significance of Mannose in Glycobiology and Therapeutics

Sources

- 1. Mannose Derivatives as Anti-Infective Agents [mdpi.com]

- 2. Applications of mannose-binding lectins and mannan glycoconjugates in nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Applications of mannose-binding lectins and mannan glycoconjugates in nanomedicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An expedient synthesis of benzyl 2,3,4-tri-O-benzyl-beta-D-glucopyranoside and benzyl 2,3,4-tri-O-benzyl-beta-D-mannopyranoside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound | C13H18O6 | CID 10956572 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. biosynth.com [biosynth.com]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. Benzyl Ethers [organic-chemistry.org]

- 10. jk-sci.com [jk-sci.com]

- 11. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]

- 12. tandfonline.com [tandfonline.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. periodicos.ufms.br [periodicos.ufms.br]

- 16. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 4,6-O-Benzylidene-Directed β-Mannopyranosylation and α-Glucopyranosylation: the 2-Deoxy-2-fluoro- and 3-Deoxy-3-fluoro- Series of Donors and the Importance of the O2-C2-C3-O3 Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Efficient Synthesis of Man2, Man3 and Man5 Oligosaccharides Using Mannosyl Iodide Donors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis of High-Mannose Oligosaccharides Containing Mannose-6-phosphate Residues Using Regioselective Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Synthesis & Evaluation of Novel Mannosylated Neoglycolipids for Liposomal Delivery System Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. longdom.org [longdom.org]

- 23. Design, Synthetic Strategies, and Therapeutic Applications of Heterofunctional Glycodendrimers - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Design and synthesis of glycodendrimers - PubMed [pubmed.ncbi.nlm.nih.gov]

Use of Benzyl alpha-D-mannopyranoside in surface plasmon resonance (SPR)

Application Note: Kinetic Characterization of Benzyl -D-Mannopyranoside Interactions using Surface Plasmon Resonance (SPR)

Executive Summary

Benzyl

This guide details the SPR methodologies for characterizing Bn-Man. While direct binding is possible on high-sensitivity instruments, Solution Competition (Inhibition) Assays are the industry "Gold Standard" for this molecule due to its low molecular weight (~270 Da), ensuring robust

Mechanism of Action & Assay Logic

The "Aromatic Stacking" Effect

In many lectins, particularly the E. coli adhesion protein FimH , the carbohydrate-recognition domain (CRD) is flanked by hydrophobic residues (Tyr48 and Tyr137). Bn-Man acts as a glycomimetic where:

-

The Mannose Ring: Forms hydrogen bonds with the polar pocket.

-

The Benzyl Group: Docks against the tyrosine gate, displacing water and providing entropic gain.

Assay Selection Matrix

| Feature | Direct Binding Assay | Solution Competition Assay |

| Primary Output | ||

| Immobilized Molecule | Protein (Lectin) | Neoglycoconjugate (Man-BSA) |

| Analyte | Bn-Man (Small Molecule) | Lectin + Bn-Man (Mixture) |

| Sensitivity Requirement | High (e.g., Biacore T200/8K) | Moderate (Standard machines) |

| Solvent Correction | Critical (DMSO effect) | Less Critical |

| Recommendation | For kinetic rate constants | For robust affinity ranking |

Workflow Visualization

Experimental Logic: Solution Competition Assay

The following diagram illustrates the inverted setup used to bypass low-signal issues.

Caption: Workflow for Solution Competition SPR. Free lectin concentration is inversely proportional to inhibitor affinity.

Detailed Protocols

Protocol A: Solution Competition (Recommended)

Objective: Determine the

Materials

-

Ligand: Mannose-BSA (Man-BSA) or RNase B (rich in high-mannose glycans).

-

Analyte: Recombinant FimH (lectin domain) or ConA.

-

Competitor: Benzyl

-D-mannopyranoside (dissolved in running buffer). -

Chip: CM5 (Carboxymethylated Dextran).

-

Buffer: HBS-EP+ (10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% P20). Note: For ConA, add 1 mM CaCl₂ and MnCl₂ and remove EDTA.

Step-by-Step Procedure

-

Surface Preparation (Ligand Immobilization):

-

Activate flow cells (Fc) 1 and 2 with EDC/NHS (1:1) for 420s.

-

Fc2 (Active): Inject Man-BSA (50 µg/mL in 10 mM Acetate pH 4.5) to target ~1000–2000 RU. High density is preferred to ensure mass transport limitation (MTL) is avoided by using low lectin concentrations.

-

Fc1 (Reference): Inject BSA (no mannose) or simply block with Ethanolamine.

-

Deactivate both cells with 1 M Ethanolamine-HCl.

-

-

Analyte Calibration:

-

Inject a concentration series of the Lectin (without inhibitor) to find a concentration that yields a stable signal of ~100–200 RU (within the linear range of the isotherm). Let's assume this is 50 nM Lectin .

-

-

Competition Cycles:

-

Prepare a fixed concentration of Lectin (50 nM) in all samples.

-

Prepare a dilution series of Bn-Man (e.g., 0, 0.1, 0.5, 1, 5, 10, 50, 100 µM) mixed with the fixed Lectin.

-

Incubation: Allow mixtures to reach equilibrium at room temperature (minimum 30 mins).

-

Injection: Flow the mixtures over Fc1 and Fc2 (30 µL/min, 60s contact time).

-

Regeneration: Short pulse (10–30s) of 10 mM Glycine-HCl pH 2.0 or 50 mM NaOH (depending on lectin stability).

-

-

Data Analysis:

-

Plot Response (RU) vs. log[Bn-Man].

-

Fit to a 4-parameter logistic equation to find

. -

Convert to

using the Cheng-Prusoff equation adapted for SPR (see Section 5).

-

Protocol B: Direct Binding (Advanced)

Objective: Measure

-

Immobilization: Immobilize FimH (Ligand) to high density (~4000 RU) via Amine coupling or His-capture.

-

Solvent Correction: If Bn-Man stock is in DMSO, prepare solvent correction standards (0.5% to 1.5% DMSO) to compensate for bulk refractive index shifts.

-

Kinetics:

-

Inject Bn-Man (0.1 µM to 100 µM) using Multi-Cycle Kinetics (MCK) .

-

Flow rate: High (60–100 µL/min) to minimize mass transport limitations.

-

Association: 60s; Dissociation: 120s.

-

-

Fit: 1:1 Langmuir Binding Model (Steady State Affinity fit is likely required if

are too fast).

Data Analysis & Interpretation

Calculating Affinity ( ) from Competition Data

The raw

- : Concentration of Bn-Man inhibiting 50% of binding.

- : Concentration of lectin used in the mix (e.g., 50 nM).

- : The affinity of the Lectin for the immobilized Man-BSA surface (determined in Step 2 of Protocol A).

Expected Values (Reference Data)

| Interaction Pair | Method | Expected Affinity ( | Notes |

| FimH + Methyl-Man | Solution Comp | ~2–10 µM | Low affinity baseline. |

| FimH + Bn-Man | Solution Comp | ~0.5–2 µM | 5–10x enhancement due to aromatic stacking [1]. |

| ConA + Bn-Man | Direct Binding | ~10–50 µM | Moderate enhancement over methyl-mannose. |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Negative Peaks (Direct Binding) | DMSO mismatch. | Match running buffer and sample DMSO concentrations precisely (within 0.1%). Use Solvent Correction cycles. |

| No Inhibition (Competition) | If | |

| Drifting Baseline | Leaching of Man-BSA. | Ensure proper covalent coupling (EDC/NHS). Use a short NaOH wash to stabilize the surface before starting. |

| Sticky Signal | Non-specific binding of Benzyl group. | Add 0.05% Tween-20 (P20) or BSA to the running buffer. |

References

-

Sperling, O. et al. (2006). "Evaluation of the Interaction of E. coli FimH with Mannose-Based Inhibitors." Organic & Biomolecular Chemistry.

-

De Mol, N. J., & Fischer, M. J. (2010). "Affinity constants for small molecules from SPR competition experiments." Methods in Molecular Biology.

-

Tchesnokova, V. et al. (2011).[1] "Type 1 fimbrial adhesin FimH elicits an immune response that enhances cell adhesion of Escherichia coli."[1] Infection and Immunity.

-

Cytiva (Biacore). "Surface Plasmon Resonance (SPR) Analysis: Ligand Binding Assays." Cytiva Handbooks.

Disclaimer: This protocol is designed for research use only. Optimization may be required depending on the specific glycosylation state of the lectins used.

Troubleshooting & Optimization

The Glyco-Help Desk: Troubleshooting Anomeric Selectivity in Mannosylation

Status: Online Operator: Senior Application Scientist Ticket ID: MANNO-BETA-001 Subject: Resolving Low Selectivity in 1,2-cis and 1,2-trans Mannosidic Linkages

Welcome to the Glyco-Help Desk.

You are likely here because your mannosylation reaction yielded an intractable

This guide is not a textbook; it is a diagnostic tool designed to isolate the variable destroying your selectivity.

Diagnostic Module 1: The -Mannoside Challenge

Target: 1,2-cis-mannosides (The "Holy Grail" of glycosylation)

The Core Problem: The

Q: I am using the Crich method (4,6-O-benzylidene), but I am still getting

-product. Why?

A: The Crich method relies on a delicate equilibrium. If you are seeing

The Mechanism:

The 4,6-O-benzylidene acetal is essential.[2] It "torsionally disarms" the donor, locking the conformation. Upon activation with triflic anhydride (

Troubleshooting Checklist:

-

Solvent Integrity: Are you using Dichloromethane (DCM)?

-

Fix: You must use non-polar, non-coordinating solvents like DCM. Ethereal solvents (THF, Et2O) or Nitriles (MeCN) will solvate the cation, promoting the SSIP and leading to

-product.

-

-

Temperature Control: Is your reaction warming up?

-

Fix: The

-triflate intermediate is unstable. Activation usually requires -78°C to -60°C. If the temperature rises before the acceptor reacts, the triflate decomposes or ionizes to the oxocarbenium ion (SSIP).

-

-

The Base: Are you using TTBP or DTBMP?

-

Fix: You need a sterically hindered base (2,4,6-tri-tert-butylpyrimidine or 2,6-di-tert-butyl-4-methylpyridine) to scavenge triflic acid without nucleophilically attacking the oxocarbenium ion.

-

Q: My donor decomposes before coupling. How do I stabilize the intermediate?

A: This suggests your "pre-activation" phase is too aggressive or your donor is "mismatched."

Protocol: The Modified Crich Activation (BSP/Tf2O)

Standard Protocol for High

-

Donor: 4,6-O-benzylidene-2,3-di-O-benzyl-thiomannoside (1.0 eq).

-

Activator: 1-Benzenesulfinyl piperidine (BSP) (1.2 eq) + TTBP (2.5 eq).

-

Solvent: Dry DCM (0.05 M).

-

Activation: Cool to -60°C. Add

(1.1 eq). Stir 15 min.-

Checkpoint: Solution should turn deep yellow/orange (formation of the sulfoxonium species).

-

-

Coupling: Add Acceptor (1.5 eq) dissolved in DCM slowly.

-

Warm-up: Allow to warm to -10°C over 2 hours.

Diagnostic Module 2: The -Mannoside Challenge

Target: 1,2-trans-mannosides (Standard, but prone to mixtures)

The Core Problem: While the anomeric effect favors

Q: I need exclusive

-selectivity, but I'm getting 15%

. How do I push this to >95%?

A: You need to exploit the Synergistic Solvent Effect .

The Fix: Switch your solvent system to Ether/DCM or pure Ether.

-

Mechanism: Ethereal solvents coordinate to the oxocarbenium ion. While usually this directs

for glucose (equatorial), for mannose, the coordination dynamics coupled with the strong anomeric effect in low-polarity solvents pushes the equilibrium almost exclusively to -

Recommendation: Use a mixture of Toluene/Dioxane or Ether/DCM.[4]

Diagnostic Module 3: Intramolecular Aglycon Delivery (IAD)

Target: When intermolecular methods fail.

Q: The Crich method failed (steric bulk). What is the "Nuclear Option"?

A: Intramolecular Aglycon Delivery (IAD).[5][6][7][8] This tethers the acceptor to the donor's C2 position, forcing the delivery of the aglycon from the

Top Recommendation: NAP-Ether Mediated IAD.

-

Tether: Install a 2-naphthylmethyl (NAP) ether at C2 of the donor.[6]

-

Oxidation: Oxidize the NAP ether with DDQ. This forms a mixed acetal with the acceptor alcohol.

-

Activation: The acceptor is now covalently bound to C2.[6] Activate the anomeric center (e.g., thioglycoside).[9]

-

Delivery: The acceptor swings around and attacks C1 from the cis (

) face.

Visualizing the Mechanism

Figure 1: The Mechanistic Bifurcation (Crich Method)

This diagram illustrates why the 4,6-benzylidene group and solvent choice are critical for

Caption: The pathway to

Summary Data: Donor & Condition Matching

| Desired Linkage | Key Protecting Group | Solvent System | Activator Class | Mechanism |

| 4,6-O-Benzylidene | DCM (Strictly Anhydrous) | Sulfoxide (BSP) / Triflate | ||

| 2-O-NAP (Ether) | DCM or Toluene | DDQ (Oxidative Tether) | Intramolecular (IAD) | |

| 2,3,4,6-Tetra-O-benzyl | Et2O / Dioxane / Toluene | NIS / TfOH | ||

| 4,6-O-Benzylidene | DMF / MeCN | NIS / TfOH | Solvent-separated Ion Pair |

References

-

Crich, D., & Sun, S. (1998). Direct Synthesis of

-Mannopyranosides by the Sulfoxide Method.[3] Journal of the American Chemical Society. -

Codee, J. D. C., et al. (2005). Triflates in Glycosylation: The Mechanism of the Crich Beta-Mannosylation.[2] Organic Letters.

-

Ishiwata, A., et al. (2008). Stereoselective Internal Glycosylation via Napthylmethyl Ether (IAD).[6][7] Journal of the American Chemical Society.

-

Boltje, T. J., et al. (2010). Chemical Synthesis of 1,2-cis-Glycosides.[1][2][4][10][11][12] Nature Chemistry.

Sources

- 1. Highly Selective β-Mannosylations and β-Rhamnosylations Catalyzed by a Bis-thiourea - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Crich beta-mannosylation - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. Intramolecular aglycon delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Recent advances in stereoselective glycosylation through intramolecular aglycon delivery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Intramolecular aglycon delivery - Wikipedia [en.wikipedia.org]

- 9. β-Mannosylation with 4,6-benzylidene protected mannosyl donors without preactivation - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC04716A [pubs.rsc.org]

- 10. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 11. "Stereocontrolled Mannosylation by Hydrogen-bond-mediated Aglycone Deli" by Catherine Alex [irl.umsl.edu]

- 12. Stereoselective β-mannosylations and β-rhamnosylations from glycosyl hemiacetals mediated by lithium iodide - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01300A [pubs.rsc.org]

Technical Guide: Optimizing Benzyl Ether Deprotection in Carbohydrate Synthesis

To: Research Scientists, Process Chemists, and Drug Discovery Teams From: Senior Application Scientist, Carbohydrate Chemistry Division Subject: Troubleshooting and Optimization of Benzyl (Bn) Ether Cleavage

Executive Summary: The "Benzyl Bottleneck"

The benzyl (Bn) ether is the workhorse of carbohydrate chemistry due to its robust stability against acidic and basic glycosylation conditions.[1] However, its removal (global deprotection) often becomes a bottleneck at the final stage of synthesis.[2][3] While catalytic hydrogenolysis is the standard, it frequently fails due to catalyst poisoning, steric bulk, or solubility issues.

This guide moves beyond textbook protocols to address why reactions fail and how to force them to completion using mechanistic insights.

Primary Workflow: Catalytic Hydrogenolysis (The Gold Standard)

The Mechanism

Understanding the surface chemistry is critical for troubleshooting. The reaction is not a simple solution-phase collision; it requires adsorption of the carbohydrate onto the catalyst surface.

Figure 1: The heterogeneous catalytic cycle. Most failures occur at the Adsorption or H-Transfer stage due to steric hindrance or competitive binding (poisoning).

Optimization Protocol: "The Turbo-Charged Hydrogenolysis"

If your standard Pd/C + H2 (balloon) reaction is sluggish (>24h) or stalled, use this optimized protocol.

Reagents:

-

Catalyst: 20% Pd(OH)₂/C (Pearlman’s Catalyst).[4] Why: Higher Pd dispersion and surface hydrides than Pd/C.

-

Solvent: THF/MeOH (1:1) or Ethyl Acetate/MeOH.[5] Why: Carbohydrates aggregate in pure MeOH; THF breaks aggregates, increasing surface contact.

-

Additive: Acetic Acid (5-10% v/v) or HCl (trace). Why: Protonation of the ether oxygen activates the C-O bond for cleavage.

Step-by-Step:

-

Safety First: Degas the solvent with N₂ or Ar.[5] Place the dry catalyst in the flask under inert gas before adding solvent (prevents ignition).

-

Solvation: Dissolve the carbohydrate in the THF/MeOH mixture. Add to the catalyst.

-

Activation: Add the acid additive (AcOH).

-

Hydrogenation: Purge with H₂. For difficult substrates, use a Parr shaker (50 psi).

-

Workup: Filter through a Celite pad. Critical: Do not let the filter cake dry out completely (fire hazard). Wash with water to remove the acid.

Solvent & Additive Efficiency Matrix

| Solvent/Condition | Relative Rate | Mechanism of Enhancement |

| Toluene | Very Slow | Poor solubility; strong competition for catalyst surface. |

| MeOH / EtOH | Standard | Good H2 solubility; standard baseline. |

| Ethyl Acetate | Moderate | Good for lipidated sugars; prevents aggregation. |

| THF | Fast | Excellent solubility; breaks intermolecular H-bonds. |

| AcOH (Additive) | Very Fast | Protonates ether oxygen; makes leaving group (alcohol) better. |

| HCl (Additive) | Instant | Strong activation; risk of anomeric bond hydrolysis. |

Troubleshooting Guide: When Hydrogenolysis Fails

Scenario A: "The reaction stalled at 50% conversion."

-

Cause: Catalyst poisoning or pore clogging. Byproducts (toluene) or the sugar itself may block active sites.

-

Fix: Filter the reaction mixture to remove the "dead" catalyst and re-subject the filtrate to fresh catalyst. Do not just add more catalyst to the dirty mixture.

Scenario B: "I have a Thiol/Sulfide in my molecule."

-

Cause: Sulfur is a potent catalyst poison (binds irreversibly to Pd).

-

Fix:

-

Desulfurization: If the sulfur is a protecting group (e.g., thioglycoside), you must swap it before debenzylation.

-

Overloading: Use massive excess of Pd/C (1:1 to 5:1 weight ratio).

-

Alternative: Switch to Birch Reduction (Na/NH₃) or BCl₃ (see Section 4).

-

Scenario C: "I need to keep an alkene/alkyne intact."

-

Cause: Pd/C reduces double bonds faster than benzyl ethers.

-

Fix: Use Selective Inhibition .[6] Add Ammonia or Pyridine to the reaction.

Alternative Methods (Non-Hydrogenolytic)

When Pd-catalysis is impossible (e.g., presence of sensitive sulfur, strained rings, or insoluble substrates), use chemical cleavage.

Method 1: Lewis Acid Cleavage (Boron Trichloride - BCl₃)

Best for regioselective opening or substrates with sulfur.

-

Protocol:

-

Dissolve substrate in dry DCM at -78°C.

-

Add BCl₃ (1M in DCM, 3-5 equiv per Bn group).

-

Critical Addition: Add Pentamethylbenzene (scavenger).[11]

-

Why: The cleaved benzyl cation (

) is highly electrophilic and will re-attach to the sugar (Friedel-Crafts) or polymerize. Pentamethylbenzene traps the

-

Quench with MeOH/NaHCO₃.

-

Method 2: Oxidative Cleavage (Ozone)

-

Concept: Ozone oxidizes the benzylic C-H bond to a benzoate ester, which is then hydrolyzed.[10]

-

Pros: Very mild; neutral conditions.

-

Cons: Slower; requires subsequent base hydrolysis (NaOMe).

Decision Logic: Selecting the Right Method

Use this flow to determine your experimental path.

Figure 2: Strategic decision tree for selecting deprotection conditions based on substrate functionality.

FAQ: Field-Proven Insights

Q: Can I use DDQ for simple benzyl ethers? A: Generally, no. DDQ is specific for PMB (p-methoxybenzyl) or NAP (naphthylmethyl) ethers. Simple benzyl ethers require high-energy UV irradiation to be cleaved by DDQ, which is often impractical for complex carbohydrates. Stick to BCl₃ or Hydrogenolysis for unsubstituted Bn.

Q: My product is trapped in the charcoal after filtration. How do I recover it? A: This is common with amphiphilic sugars.

-

Solution: Do not just wash with MeOH. Wash the Celite pad with warm Pyridine or DMF . These solvents displace the sugar from the carbon surface. Evaporate the high-boiling solvent using a high-vacuum pump.

Q: Why did my Pd/C catch fire? A: Pd/C becomes pyrophoric when dry and exposed to hydrogen.

-

Safety Rule: Always keep the catalyst wet. Flush the flask with Nitrogen before introducing Hydrogen. When filtering, never pull air through the dry filter cake for extended periods; keep it damp with water or solvent before disposal.

References

-

Mechanism of Hydrogenolysis & Solvent Effects

-

Sajiki, H. (1995).[6] Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate. Tetrahedron Letters.

-

-

Lewis Acid Deprotection (BCl3)

-

Yoshino, T., et al. (2004). Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene. ResearchGate/Synlett.

-

-

Optimized Pd Catalysts (Pearlman's)

-

Hyde, A. M., et al. (2021).[12] Optimized Conditions for the Palladium-Catalyzed Hydrogenolysis of Benzyl Ethers. ChemRxiv.

-

-

Oxidative Cleavage (Ozone)

-

DDQ Limitations & Photo-cleavage

-

Rahim, M. A., et al. (2005).[10] Visible-Light-Mediated Oxidative Debenzylation. Tetrahedron Letters.

-

Sources

- 1. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]

- 2. chemrxiv.org [chemrxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. atlanchimpharma.com [atlanchimpharma.com]

- 5. reddit.com [reddit.com]

- 6. Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate [organic-chemistry.org]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. Mild Deprotection of Benzyl Ether Protective Groups with Ozone [organic-chemistry.org]

- 9. jk-sci.com [jk-sci.com]

- 10. Benzyl Ethers [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

Technical Support Center: Purification of Benzyl α-D-mannopyranoside

This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of Benzyl α-D-mannopyranoside. The information provided herein is a synthesis of established protocols and field-proven insights to ensure scientific integrity and practical applicability.

I. Frequently Asked Questions (FAQs)

Q1: Why is the purification of Benzyl α-D-mannopyranoside so challenging?

A1: The purification of Benzyl α-D-mannopyranoside presents several distinct challenges rooted in its stereochemistry and physical properties. The primary difficulties include:

-

Anomeric Mixture: The glycosylation reaction to synthesize Benzyl D-mannopyranoside often results in a mixture of α and β anomers.[1] These anomers are diastereomers with very similar polarities, making their separation by standard chromatographic techniques difficult.

-

High Polarity: The multiple hydroxyl groups on the mannose ring make the molecule highly polar. This can lead to strong interactions with silica gel, causing streaking and poor separation during column chromatography.[2][3]

-

Co-eluting Impurities: Byproducts from the glycosylation reaction, such as unreacted benzyl alcohol and partially protected mannose derivatives, can have similar polarities to the desired product, leading to co-elution.

-